molecular formula C18H24N2O4 B1404521 2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate CAS No. 1251021-48-3

2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Cat. No. B1404521
M. Wt: 332.4 g/mol
InChI Key: CFLWNOAOPASYSF-JONQDZQNSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .


Synthesis Analysis

Pyrrole synthesis often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that transforms a 1,4-diketone (or β-ketoester) and an amine into a pyrrole . The synthesis of N-substituted pyrroles can be achieved under mild reaction conditions .


Molecular Structure Analysis

The compound has a pyrrole ring, which is a five-membered ring with two adjacent carbon atoms and one nitrogen atom. The other two positions on the ring are taken by hydrogen atoms .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the compound’s solubility, melting point, and boiling point would depend on the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • Diastereoselective Synthesis : This compound is involved in the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to the synthesis of pyrrolo[3,2-d]isoxazoles, a class of compounds with diverse applications in organic and medicinal chemistry (Moroz et al., 2018).

  • Chemical Derivatives Formation : The synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a useful pyrrole in porphyrin and dipyrromethene synthesis, involves a process where a compound similar to 2-benzyl 1-ethyl is utilized. This highlights its role in the formation of significant chemical derivatives (Regourd et al., 2006).

  • Crystal and Molecular Structure : The compound has been used in reactions that resulted in crystal and molecular structures significant in the study of chemical bonding and reactions. For instance, the reaction of ethyl 1-benzyl-4,5-dioxo-2-phenyl4,5-dihydro-1H-pyrrole-3-carboxylate with malononitrile and pyrazolone led to the formation of complex molecular structures (Dmitriev et al., 2014).

Chemical Reactions and Properties

  • Role in Heterocyclic Chemistry : It plays a crucial role in various chemical reactions, particularly in the synthesis of heterocyclic compounds. The compound's derivatives have been instrumental in the development of new heterocyclic systems, which are vital in many areas of chemistry and biology (Dmitriev et al., 2011).

  • Synthetic Methodology : The compound is used in the development of novel synthetic methodologies. For example, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives employs a method where the high selectivity is controlled by lithium coordination and steric hindrance caused by tert-butyl ester, demonstrating the compound's role in advancing synthetic organic chemistry (Nishio et al., 2011).

  • Conformational Analysis : Studies involving this compound contribute to the understanding of molecular conformations and interconversions in organic molecules, which is essential for drug design and other applications in chemistry (Behler et al., 2011).

Safety And Hazards

The safety and hazards of a compound also depend on its structure. For example, many pyrrole derivatives are biologically active and can be harmful if ingested or inhaled .

properties

IUPAC Name

2-O-benzyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-23-17(21)16-13-8-9-15(19)14(13)10-20(16)18(22)24-11-12-6-4-3-5-7-12/h3-7,13-16H,2,8-11,19H2,1H3/t13-,14-,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLWNOAOPASYSF-JONQDZQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2CN1C(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H]([C@H]2CN1C(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601105497
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 4-aminohexahydro-, 1-ethyl 2-(phenylmethyl) ester, (1R,3aS,4S,6aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

CAS RN

1251021-48-3
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 4-aminohexahydro-, 1-ethyl 2-(phenylmethyl) ester, (1R,3aS,4S,6aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251021-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 4-aminohexahydro-, 1-ethyl 2-(phenylmethyl) ester, (1R,3aS,4S,6aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 3
2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 4
2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 5
2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 6
Reactant of Route 6
2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

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